2-(5-oxopyrrolidin-2-yl)butanoic acid is a chemical compound with the molecular formula . It is classified as a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized from pyrrolidine derivatives and butanoic acid derivatives. Its classification falls under organic compounds, specifically within the category of amino acids and their derivatives, as it contains both carboxylic acid and pyrrolidinone functionalities. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural features, indicating its functional groups and stereochemistry.
The synthesis of 2-(5-oxopyrrolidin-2-yl)butanoic acid typically involves the condensation reaction between 2-pyrrolidinone and butanoic acid. This reaction can be facilitated under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide as catalysts.
The molecular structure of 2-(5-oxopyrrolidin-2-yl)butanoic acid features a pyrrolidinone ring attached to a butanoic acid moiety. The structural representation can be summarized as follows:
The compound's structure includes:
2-(5-oxopyrrolidin-2-yl)butanoic acid can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, yielding various substituted derivatives that can be further explored for biological activity.
The mechanism of action for 2-(5-oxopyrrolidin-2-yl)butanoic acid involves its interaction with specific molecular targets within biological systems.
Some relevant physical properties include:
Key chemical properties include:
2-(5-Oxopyrrolidin-2-yl)butanoic acid has several applications across scientific disciplines:
The comprehensive structural characterization of 2-(5-oxopyrrolidin-2-yl)butanoic acid (molecular formula: C₈H₁₃NO₃; molecular weight: 171.19-171.20 g/mol) relies on advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for proton and carbon environments. As reported for the (2S)-enantiomer, ¹H NMR (CDCl₃, 400 MHz) displays distinctive signals at: δ 0.93 (t, J = 7.7 Hz, 3H, –CH₂CH₃), 1.67–1.76 (m, 1H, –CH₂CH₃), 1.99–2.13 (m, 3H, pyrrolidinyl –CH₂– and –CH₂CH₃), 2.49 (t, J = 7.7 Hz, 2H, N–CH₂–C=O), 3.37–3.58 (m, 2H, pyrrolidinyl N–CH₂), and 4.64 (dd, J = 10.6, 4.8 Hz, 1H, –CH–COOH) [5] [6]. The ¹³C NMR (CDCl₃, 125 MHz) reveals eight unique carbon resonances at δ 10.8 (–CH₂CH₃), 18.2 (pyrrolidinyl –CH₂–), 21.9 (–CH₂CH₃), 30.8 (pyrrolidinyl –CH₂–), 43.9 (N–CH₂–C=O), 55.4 (–CH–COOH), 173.7 (C=O, carboxylic acid), and 177.2 (C=O, lactam) [5] [6]. These assignments confirm the hybrid structure featuring a butanoic acid chain substituted at C2 with a 5-oxopyrrolidinyl moiety.
Infrared (IR) spectroscopy further validates functional groups, with characteristic absorptions at 2975 cm⁻¹ (aliphatic C–H stretch), 1731 cm⁻¹ (C=O stretch, carboxylic acid), and 1620 cm⁻¹ (C=O stretch, lactam) [5] [6]. Mass spectrometry (ESI-MS) shows a protonated molecular ion peak at m/z 170.0 [M–H]⁻ [6], consistent with the molecular weight.
Table 1: Key Spectroscopic Signatures of 2-(5-Oxopyrrolidin-2-yl)butanoic Acid
| Technique | Conditions/Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 0.93 (t, 3H); 1.67-1.76 (m, 1H); 1.99-2.13 (m, 3H); 2.49 (t, 2H); 4.64 (dd, 1H) | Ethyl CH₃; methylene protons; lactam N–CH₂; methine proton (–CH–COOH) |
| ¹³C NMR | δ 10.8; 18.2; 21.9; 30.8; 43.9; 55.4; 173.7; 177.2 | Aliphatic carbons; lactam carbonyl; carboxylic acid carbonyl |
| IR (CHCl₃) | 2975, 1731, 1620 cm⁻¹ | Aliphatic C–H; carboxylic acid C=O; lactam C=O |
| ESI-MS | m/z 170.0 [M–H]⁻ | Molecular ion |
The stereochemistry of 2-(5-oxopyrrolidin-2-yl)butanoic acid critically influences its pharmaceutical relevance. The chiral center at the C2 position of the butanoic acid chain gives rise to two enantiomers:
The (2S)-enantiomer is pharmacologically significant as the primary metabolite and degradation impurity of the antiepileptic drug Levetiracetam [3] [6]. Its specific rotation is [α]²⁵D = –24.3° (c = 1.0, acetone), confirming its enantiopurity [5] [6]. The racemic mixture (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS: 67118-31-4) is designated as Levetiracetam Impurity A and serves as a reference standard in quality control [4].
Table 2: Stereochemical Variants of 2-(5-Oxopyrrolidin-2-yl)butanoic Acid
| Form | CAS Number | Specific Rotation [α]D | Pharmaceutical Role | Key Identifiers |
|---|---|---|---|---|
| (2S)-Enantiomer | 102849-49-0 | –24.3° (c 1.0, acetone) | Levetiracetam metabolite/impurity; synthesis intermediate | [α]²⁵D; Chiral HPLC/CE; 1H/13C NMR match [3] [5] |
| (2R)-Enantiomer | Not specified | Not reported | Research compound | Distinguished by chiral separation or synthesis [2] |
| Racemic Mixture | 67118-31-4 | 0° | Levetiracetam Impurity A reference standard | Melting point; HPLC retention time [4] |
The (2S)-enantiomer exhibits a sharp melting point of 124–125°C, indicative of high crystallinity [3] [5] [6]. Solubility profiling reveals limited dissolution in water but moderate solubility in organic solvents: slight solubility in acetone, chloroform, and methanol upon sonication, with better dissolution in polar aprotic solvents like dichloromethane (extraction solvent in synthesis) [3]. The compound’s predicted pKa is 3.76±0.10, classifying it as a moderately strong carboxylic acid [3]. Its predicted density is 1.227±0.06 g/cm³ [3].
Stability studies necessitate storage at –20°C in sealed, dry containers to prevent hydrolysis of the lactam ring or decarboxylation [3]. The solid form is hygroscopic, requiring protection from moisture. The predicted boiling point is 371.0±25.0°C [3], though thermal decomposition above the melting point is likely.
Table 3: Physicochemical Properties of (2S)-2-(5-Oxopyrrolidin-2-yl)butanoic Acid
| Property | Value | Conditions/Notes |
|---|---|---|
| Melting Point | 124–125°C | Crystalline solid [5] [6] |
| Boiling Point | 371.0±25.0 °C (Predicted) | Decomposition likely [3] |
| Density | 1.227±0.06 g/cm³ (Predicted) | Solid state [3] |
| Solubility | Slight in acetone, CHCl₃, MeOH | Requires sonication [3] |
| Soluble in CH₂Cl₂ | Extraction solvent in synthesis [6] | |
| pKa | 3.76±0.10 (Predicted) | Carboxylic acid group [3] |
| Storage | Sealed, dry, –20°C | Prevents hydrolysis/degradation [3] |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: